Systemic Glucocorticoid Activity: Tixocortol Pivalate vs. Dexamethasone and Betamethasone
A clinical pharmacology study compared the systemic glucocorticoid effects of tixocortol pivalate (TP) administered orally, intrarectally, and intranasally against oral dexamethasone and intrarectal betamethasone 21-phosphate in 18 normal subjects. TP did not induce any measurable changes in plasma cortisol, leukocyte counts, or blood glucose, while dexamethasone and betamethasone caused significant alterations in these systemic markers [1]. This indicates that tixocortol pivalate is differentiated by its lack of measurable systemic glucocorticoid activity when administered via non-parenteral routes.
| Evidence Dimension | Systemic Glucocorticoid Activity (Change in plasma cortisol and leukocytes) |
|---|---|
| Target Compound Data | No change from baseline in plasma cortisol or leukocyte counts after oral (up to 2000 mg), intrarectal (1000 mg), or intranasal (14.4 mg/day for 7 days) administration. |
| Comparator Or Baseline | Oral dexamethasone and intrarectal betamethasone 21-phosphate: Induced significant changes in plasma cortisol, leukocyte counts, blood glucose, and urinary electrolytes. |
| Quantified Difference | Tixocortol pivalate produced a measurable systemic glucocorticoid effect at the same dose as other corticosteroids. |
| Conditions | 18 normal human subjects; single oral or intrarectal dose; short-term intranasal dosing for 7 days. |
Why This Matters
This data is critical for selecting a topical corticosteroid where systemic side effects (e.g., adrenal suppression) are a primary safety concern, especially in vulnerable populations like children or for long-term use.
- [1] Larochelle, P., Du Souich, P., Bolte, E., Lelorier, J., & Goyer, R. (1983). Tixocortol pivalate, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application. Clinical Pharmacology and Therapeutics, 33(3), 343-350. PMID: 6402333. View Source
